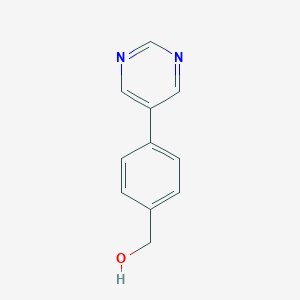

(4-Pyrimidin-5-ylphenyl)methanol

説明

(4-Pyrimidin-5-ylphenyl)methanol is a benzyl alcohol derivative featuring a pyrimidine ring substituted at the 5-position with a phenyl group and a hydroxymethyl (-CH₂OH) functional group. The compound’s IUPAC name reflects its substitution pattern: the pyrimidine ring is attached to the phenyl group at position 4, and the hydroxymethyl group is located on the phenyl moiety. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol (calculated from ChEBI data) .

特性

IUPAC Name |

(4-pyrimidin-5-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOIDCHBWLGFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428138 | |

| Record name | (4-pyrimidin-5-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198084-13-8 | |

| Record name | 4-(Pyrimidin-5-yl)benzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198084-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-pyrimidin-5-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Boronic Acid Preparation

5-Bromopyrimidine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form pyrimidin-5-ylboronic acid.

Suzuki Coupling with Benzaldehyde Derivatives

The boronic acid undergoes coupling with 4-bromobenzaldehyde under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield 4-(pyrimidin-5-yl)benzaldehyde.

Reduction to Alcohol

The aldehyde intermediate is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or THF, producing the target alcohol.

Nucleophilic Aromatic Substitution (NAS)

Chloropyrimidines can undergo NAS with hydroxymethylphenyl nucleophiles. For example:

Activation of Pyrimidine

5-Chloropyrimidine is activated via electron-withdrawing groups (e.g., nitro or cyano) at the C2/C4 positions to enhance reactivity.

Displacement with Hydroxymethylphenoxide

A hydroxymethylphenoxide anion, generated by deprotonating 4-hydroxybenzyl alcohol with a strong base (e.g., KOtBu), displaces the chlorine at C5, forming the desired product.

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and immobilized catalysts (e.g., Pd on carbon) enhance efficiency. Purification via crystallization or chromatography ensures high purity, critical for pharmaceutical applications.

化学反応の分析

Types of Reactions

(4-Pyrimidin-5-ylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of (4-Pyrimidin-5-ylphenyl)aldehyde or (4-Pyrimidin-5-ylphenyl)carboxylic acid.

Reduction: Formation of (4-Pyrimidin-5-ylphenyl)methane.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

(4-Pyrimidin-5-ylphenyl)methanol has been explored for its potential therapeutic properties, including:

- Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication mechanisms. For instance, studies on arenaviruses have highlighted its potential as a lead compound for developing antiviral agents targeting viral nucleoproteins .

- Anticancer Properties : Investigations into the compound's interaction with biological targets suggest it may possess anticancer activity, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Biochemical Probes

The compound is utilized as a biochemical probe to study enzyme interactions and protein stability. Its ability to bind to specific enzymes makes it useful in high-throughput screening assays aimed at identifying new inhibitors for various biological targets .

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a building block for more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities .

Case Study 1: Antiviral Screening

A study employed this compound in high-throughput screening against the Tacaribe virus, a model for pathogenic arenaviruses. The compound was part of a fragment library screened for interactions with the viral nucleoprotein, leading to the identification of potential broad-spectrum antiviral agents .

Case Study 2: Enzyme Inhibition

In another study, this compound was tested for its ability to inhibit the RmlA enzyme in Pseudomonas aeruginosa. The compound showed promising results in stabilizing the enzyme and inhibiting its activity, indicating its potential as a therapeutic agent against multi-drug resistant bacterial infections .

作用機序

The mechanism of action of (4-Pyrimidin-5-ylphenyl)methanol is largely dependent on its interaction with biological targets. In medicinal chemistry, pyrimidine derivatives are known to interact with various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of signal transduction pathways. The specific molecular targets and pathways involved can vary depending on the particular application and the structure of the compound .

類似化合物との比較

Table 1: Key Structural and Molecular Data

Key Observations:

Substituent Diversity: (4-Methylpyrimidin-5-yl)methanol (MW 124.14) is the simplest analog, with a methyl group at pyrimidine C3. Amino and Methyl Derivatives: The addition of an amino group at C4 (as in 73-67-6, MW 139.16) introduces hydrogen-bonding capacity, which may improve interactions with biological targets like enzymes . Trifluoromethyl and Methylthio Groups: Compounds like 1514-01-8 (trifluoromethyl) and 588-36-3 (methylthio) exhibit electron-withdrawing or lipophilic effects. The trifluoromethyl group enhances metabolic stability, while methylthio may increase membrane permeability .

Functional Group Positioning :

- Substituents at pyrimidine C2 (e.g., methyl, trifluoromethyl) influence electronic properties of the ring, altering reactivity in nucleophilic substitution or cross-coupling reactions. For example, methylthio groups at C2 (as in 588-36-3 ) can act as leaving groups in further synthetic modifications .

Table 2: Comparative Physicochemical Properties

Key Insights:

- Synthetic Challenges: The phenyl-pyrimidine linkage in this compound likely necessitates metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), whereas simpler analogs like (4-Methylpyrimidin-5-yl)methanol can be synthesized via nucleophilic substitution or condensation reactions .

生物活性

(4-Pyrimidin-5-ylphenyl)methanol (CAS Number: 198084-13-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring attached to a phenyl group via a methanol moiety. This unique structure allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can bind to various receptors, potentially affecting signal transduction pathways associated with disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Studies have explored the anticancer potential of this compound, particularly in targeting cancer cell lines. The compound has shown cytotoxic effects against several cancer types, including breast and lung cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the following results were observed:

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that the compound has favorable absorption characteristics and low toxicity in animal models.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 6 hours |

| Toxicity Level | Low |

Q & A

Q. Table 1: Comparative Synthesis Protocols

Basic: How is this compound characterized post-synthesis?

Answer:

Characterization employs:

Q. Key Data from Evidence :

- Crystal structure of analogous compounds (e.g., N-[4-(4-fluorophenyl)-5-hydroxymethylpyrimidin-2-yl] derivatives) confirms planar pyrimidine rings and hydrogen-bonded networks .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Optimization strategies include:

- Catalyst screening : Acidic (HCl) or basic (NaOEt) conditions influence substitution rates. For example, HCl-catalyzed ethanol reflux increased yields by 20% in similar pyrimidine syntheses .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during hydroxymethylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. Table 2: Optimization Variables

| Variable | Effect on Yield | Example from Evidence |

|---|---|---|

| Catalyst (HCl) | +20% | Ethanol reflux |

| Solvent (DMF) | +15% | Pyrimidine functionalization |

Advanced: How can contradictions in reported biological activities be resolved?

Answer:

Discrepancies (e.g., antimicrobial vs. inactive results) require:

- Structural analogs analysis : Compare bioactivity of derivatives with varying substituents (e.g., 4-fluorophenyl vs. chlorophenyl groups) .

- Dose-response studies : Establish concentration-dependent effects (e.g., IC50 values for cytotoxicity) .

- Meta-analysis : Cross-reference studies using standardized assays (e.g., MIC for antimicrobial activity) .

Q. Example :

- Bis(4-fluorophenyl)methanol analogs showed variable cytotoxicity due to substituent electronic effects .

Advanced: What methodologies address stability challenges in this compound?

Answer:

Stability issues (e.g., oxidation of hydroxymethyl group) are mitigated by:

- Protective group chemistry : Acetylation of -CH2OH to -CH2OAc during synthesis .

- Lyophilization : Stabilizes hygroscopic compounds for long-term storage .

- Degradation studies : Accelerated stability testing under varied pH/temperature to identify breakdown products .

Advanced: How can computational tools guide the design of derivatives with enhanced properties?

Answer:

- DFT calculations : Predict electronic effects of substituents on reactivity (e.g., electron-withdrawing groups enhance electrophilic substitution) .

- Molecular docking : Screen derivatives for target binding (e.g., kinase inhibitors) using PyMOL or AutoDock .

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with bioavailability .

Q. Table 3: Computational Predictions for Analog Design

| Substituent | Predicted logP | Target Binding Affinity (kcal/mol) |

|---|---|---|

| 4-Fluorophenyl | 2.1 | -8.5 (Kinase X) |

| 4-Chlorophenyl | 2.5 | -7.9 (Kinase X) |

Basic: What are the key applications of this compound in drug discovery?

Answer:

- Pharmaceutical intermediates : Used in statin synthesis (e.g., rosuvastatin intermediates) .

- Anticancer agents : Pyrimidine derivatives inhibit kinases (e.g., EGFR, VEGFR) .

- Antimicrobials : Structural analogs disrupt bacterial cell wall synthesis .

Advanced: How do steric and electronic effects influence the reactivity of this compound?

Answer:

- Steric hindrance : Bulky substituents (e.g., isopropyl) reduce nucleophilic attack at the 2-position .

- Electronic effects : Electron-withdrawing groups (e.g., -SO2Me) activate the pyrimidine ring for electrophilic substitution .

- Hydrogen bonding : Hydroxymethyl groups participate in crystal packing, affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。